molecular formula C11H15N3O3 B1384309 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid CAS No. 873208-73-2

1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B1384309
CAS No.: 873208-73-2
M. Wt: 237.25 g/mol
InChI Key: ZFFCTRRQTOQPMC-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a key component of nucleic acids . It has been used in the fabrication of functional supramolecular assemblies and materials . It is also related to 2-ureido-4 [1H]-6-methyl-pyrimidinone (UPy), which has high association constants .


Synthesis Analysis

The compound can be synthesized by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group is attached to the piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The compound can react with aliphatic amines to give the corresponding acetamides . Its reactions with hydrazine hydrate and aniline afford 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4 (3 H )-ones, respectively .

Scientific Research Applications

  • Antimicrobial and Anticancer Potential : Sharma et al. (2012) synthesized a series of compounds related to the one , evaluating them for antimicrobial and anticancer properties. One compound showed significant antimicrobial potential against Escherichia coli and potent anticancer activity against a colon cancer cell line, highlighting the potential medical applications of these compounds (Sharma et al., 2012).

  • Molecular Docking and Synthesis Studies : A study by Holam et al. (2022) involved molecular docking, synthesis, and evaluation of derivatives of this compound. The docking results indicated high affinity with CDK4 protein, suggesting possible applications in targeting specific proteins in cells (Holam et al., 2022).

  • Synthesis of Alkaloid Derivatives : Takahata et al. (2006) described a novel route to synthesize piperidine-related alkaloids using a C2-symmetric compound as a starting material, demonstrating the chemical versatility of these compounds (Takahata et al., 2006).

  • Diversity-Oriented Synthesis for Biological Activities : Baškovč et al. (2012) developed a diversity-oriented synthesis method for 1,6-dihydropyrimidine derivatives. This approach facilitates the exploration of these compounds for various biological activities (Baškovč et al., 2012).

  • Antibacterial Agents Synthesis and Evaluation : Matsumoto and Minami (1975) synthesized and evaluated the antibacterial activity of several compounds, including those related to the compound . They demonstrated potent antibacterial properties, particularly against gram-negative bacteria (Matsumoto & Minami, 1975).

  • Anti-angiogenic and DNA Cleavage Studies : Kambappa et al. (2017) synthesized novel piperidine derivatives and evaluated their anti-angiogenic and DNA cleavage activities, indicating potential for cancer treatment (Kambappa et al., 2017).

  • Synthesis of Antimicrobial Compounds : Shastri (2019) prepared a series of dihydropyrimidine derivatives, showing significant antimicrobial activity, which could have implications for developing new antibiotics (Shastri, 2019).

Future Directions

The compound has potential applications in the fabrication of functional supramolecular assemblies and materials . It can also be used in the development of new drugs due to its anticancer, antitubercular, and anti-HIV activities .

Biochemical Analysis

Biochemical Properties

1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyrimidine-based enzymes, which are crucial for nucleic acid metabolism . The nature of these interactions often involves binding to active sites, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, including cellular damage and apoptosis.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in pyrimidine metabolism is particularly noteworthy, as it can influence the synthesis and degradation of nucleotides.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as certain tissues may be more susceptible to its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7-6-9(15)13-11(12-7)14-4-2-8(3-5-14)10(16)17/h6,8H,2-5H2,1H3,(H,16,17)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFCTRRQTOQPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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